hGLP-2(1-33,M10Y)
Description
Structure
2D Structure
Properties
Molecular Formula |
C169H254N44O56 |
|---|---|
Molecular Weight |
3798 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C169H254N44O56/c1-21-79(11)130(161(261)190-100(48-50-119(172)220)145(245)211-134(86(18)216)165(265)189-98(42-33-34-52-170)144(244)207-133(82(14)24-4)164(264)213-135(87(19)217)166(266)205-116(168(268)269)69-129(235)236)208-156(256)104(56-78(9)10)193-150(250)108(60-92-70-180-97-41-32-31-40-95(92)97)197-152(252)110(63-121(174)222)204-162(262)131(80(12)22-2)209-157(257)107(58-90-38-29-26-30-39-90)195-154(254)114(67-127(231)232)200-142(242)99(43-35-53-179-169(176)177)187-138(238)84(16)183-137(237)83(15)185-146(246)102(54-76(5)6)192-151(251)109(62-120(173)221)198-155(255)115(68-128(233)234)201-147(247)103(55-77(7)8)203-163(263)132(81(13)23-3)210-167(267)136(88(20)218)212-158(258)111(64-122(175)223)199-148(248)106(59-91-44-46-94(219)47-45-91)194-143(243)101(49-51-124(225)226)188-153(253)113(66-126(229)230)202-160(260)118(74-215)206-149(249)105(57-89-36-27-25-28-37-89)196-159(259)117(73-214)186-123(224)72-181-141(241)112(65-125(227)228)191-139(239)85(17)184-140(240)96(171)61-93-71-178-75-182-93/h25-32,36-41,44-47,70-71,75-88,96,98-118,130-136,180,214-219H,21-24,33-35,42-43,48-69,72-74,170-171H2,1-20H3,(H2,172,220)(H2,173,221)(H2,174,222)(H2,175,223)(H,178,182)(H,181,241)(H,183,237)(H,184,240)(H,185,246)(H,186,224)(H,187,238)(H,188,253)(H,189,265)(H,190,261)(H,191,239)(H,192,251)(H,193,250)(H,194,243)(H,195,254)(H,196,259)(H,197,252)(H,198,255)(H,199,248)(H,200,242)(H,201,247)(H,202,260)(H,203,263)(H,204,262)(H,205,266)(H,206,249)(H,207,244)(H,208,256)(H,209,257)(H,210,267)(H,211,245)(H,212,258)(H,213,264)(H,225,226)(H,227,228)(H,229,230)(H,231,232)(H,233,234)(H,235,236)(H,268,269)(H4,176,177,179)/t79-,80-,81-,82-,83-,84-,85-,86+,87+,88+,96-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,130-,131-,132-,133-,134-,135-,136-/m0/s1 |
InChI Key |
BONVCUWVEHTDCR-NTNVLEAHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CNC=N6)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)CC)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CNC=N6)N |
Origin of Product |
United States |
Design and Development of Hglp 2 1 33,m10y As a Molecular Probe
Rationale for Methionine (M) to Tyrosine (Y) Substitution at Position 10 of hGLP-2(1-33)
The primary motivation for replacing the methionine (Met) residue at position 10 with a tyrosine (Tyr) residue was to introduce a site suitable for oxidative iodination, a common and effective method for radiolabeling peptides. nih.govnih.gov This substitution is denoted as M10Y.
Native human GLP-2 (hGLP-2) is a 33-amino acid peptide that plays a crucial role in regulating intestinal growth and function. nih.govmdpi.com However, its natural sequence lacks a tyrosine residue, which is the preferred site for oxidative iodination with isotopes like Iodine-125 ([¹²⁵I]). researchgate.net This absence makes the direct radiolabeling of native hGLP-2 using this standard technique impossible. researchgate.net Furthermore, the presence of methionine at position 10 makes the peptide susceptible to oxidation, which can lead to reduced biological activity and instability, further complicating its use as a reliable research tool. nih.gov
Another significant limitation of native hGLP-2 is its rapid degradation in the body by the enzyme dipeptidyl peptidase-4 (DPP-4). mdpi.comnih.gov DPP-4 cleaves the first two amino acids from the N-terminus, resulting in the inactive metabolite GLP-2(3-33). nih.govmdpi.com While the M10Y substitution does not directly address this degradation, it is a critical first step in developing a stable and detectable molecular probe for studying the GLP-2 receptor.
The introduction of a tyrosine residue at position 10 creates a phenolic ring that is readily susceptible to electrophilic substitution with iodine isotopes. nih.govnih.gov This allows for the efficient incorporation of [¹²⁵I], a gamma-emitting radionuclide, to generate a high-specific-activity radioligand. This radiolabeled version, [¹²⁵I]-hGLP-2(1-33,M10Y), can then be used to accurately quantify and characterize GLP-2 receptors in various tissues and cell lines. The M10Y substitution was shown to be well-tolerated, with the resulting peptide retaining its ability to bind to the GLP-2 receptor and induce downstream signaling pathways, such as cAMP production, comparable to the wild-type peptide. nih.govnih.gov
Synthesis Methodologies for hGLP-2(1-33,M10Y)
The synthesis of hGLP-2(1-33,M10Y) is typically achieved through solid-phase peptide synthesis (SPPS). This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. For the synthesis of this specific analog, the standard protocol would be followed, with the exception of incorporating a tyrosine residue at position 10 instead of methionine. After the complete 33-amino acid sequence is assembled, the peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC), to ensure a high degree of purity for subsequent use in radiolabeling and biological assays.
Radioligand Generation and Characterization
The generation of the radioligand [¹²⁵I]-hGLP-2(1-33,M10Y) is a critical step in its use as a molecular probe. This process is followed by rigorous characterization to ensure its suitability for receptor binding studies.
The standard method for iodinating the tyrosine residue in hGLP-2(1-33,M10Y) is through oxidative iodination. A common and gentle oxidizing agent used for this purpose is Chloramine-T. In this procedure, a small amount of the purified peptide is mixed with sodium [¹²⁵I]iodide and a solution of Chloramine-T. The Chloramine-T oxidizes the iodide, which then readily substitutes onto the aromatic ring of the tyrosine residue. The reaction is typically quenched after a short period to prevent over-iodination and potential damage to the peptide. The resulting radiolabeled peptide, [¹²⁵I]-hGLP-2(1-33,M10Y), is then purified from unreacted iodide and other reagents, often using HPLC.
Following purification, the radioligand is characterized to determine its specific activity and binding affinity for the GLP-2 receptor. Competition binding assays are performed using unlabeled hGLP-2(1-33,M10Y) or native hGLP-2 to determine the dissociation constant (K D ) and the maximum number of binding sites (B max ). nih.govnih.gov Studies have shown that [¹²⁵I]-hGLP-2(1-33,M10Y) exhibits high affinity for the human GLP-2 receptor, with a reported K D value of 59.3 nM. nih.govnih.gov
Molecular Pharmacology of Hglp 2 1 33,m10y at the Glp 2 Receptor Glp 2r
Ligand-Receptor Binding Kinetics and Affinity Profiling
The affinity and binding kinetics of hGLP-2(1-33,M10Y) to the GLP-2R are critical parameters for characterizing its pharmacological profile. These properties are typically assessed using radioligand binding assays and competition studies.
Determination of Dissociation Constants (KD) and Inhibition Constants (Ki) for GLP-2R Binding
Studies utilizing radiolabeled hGLP-2(1-33,M10Y) have established its binding affinity for the human GLP-2 receptor (hGLP-2R). High affinities were observed, with a dissociation constant (KD) of 59.3 nM reported for [¹²⁵I]-hGLP-2(1-33,M10Y) binding to the hGLP-2R nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net. For comparison, its truncated counterpart, [¹²⁵I]-hGLP-2(3-33,M10Y), demonstrated a slightly higher affinity with a KD of 40.6 nM nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net. The maximum binding capacity (Bmax) for the agonist [¹²⁵I]-hGLP-2(1-33,M10Y) was determined to be 58.0 fmol/10⁵ cells, which is lower than that observed for the partial agonist [¹²⁵I]-hGLP-2(3-33,M10Y) (96.6 fmol/10⁵ cells) researchgate.net.
To assess selectivity, the binding of hGLP-2(1-33,M10Y) to the human GLP-1 receptor (hGLP-1R) was also investigated. It bound to the hGLP-1 receptor with a low affinity, indicated by an inhibition constant (Ki) of 130 nM nih.govotago.ac.nzresearchgate.net. Similarly, hGLP-2(3-33,M10Y) exhibited a Ki of 330 nM at the hGLP-1 receptor nih.govotago.ac.nzresearchgate.net.
Table 1: Binding Affinity of M10Y-Substituted GLP-2 Peptides at the GLP-2 Receptor
| Peptide | Receptor | Parameter | Value (nM) | Citation(s) |
| hGLP-2(1-33,M10Y) | hGLP-2R | KD | 59.3 | nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net |
| hGLP-2(3-33,M10Y) | hGLP-2R | KD | 40.6 | nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.net |
| [¹²⁵I]-hGLP-2(1-33,M10Y) | hGLP-2R | Bmax | 58.0 | researchgate.net |
| [¹²⁵I]-hGLP-2(3-33,M10Y) | hGLP-2R | Bmax | 96.6 | researchgate.net |
Table 2: Selectivity Binding of M10Y-Substituted GLP-2 Peptides at the GLP-1 Receptor
| Peptide | Receptor | Parameter | Value (nM) | Citation(s) |
| hGLP-2(1-33,M10Y) | hGLP-1R | Ki | 130 | nih.govotago.ac.nzresearchgate.net |
| hGLP-2(3-33,M10Y) | hGLP-1R | Ki | 330 | nih.govotago.ac.nzresearchgate.net |
Homologous and Heterologous Competition Binding Studies
Competition binding studies are essential for evaluating the ability of hGLP-2(1-33,M10Y) to displace labeled ligands from the GLP-2R, both in the presence of unlabeled versions of itself (homologous competition) and other related or unrelated peptides (heterologous competition) researchgate.netresearchgate.net. These studies confirm the specificity of binding and can reveal potential interactions with other receptors. For instance, competition binding experiments have been performed using [¹²⁵I]-hGLP-2(1-33,M10Y) to displace unlabeled hGLP-2(1-33), hGLP-2(1-33,M10Y), hGLP-2(3-33), and hGLP-2(3-33,M10Y), demonstrating its ability to compete for binding sites on the GLP-2R researchgate.netresearchgate.net. Furthermore, these studies have investigated the binding of various N-terminally truncated GLP-2 peptides, showing that affinities for the GLP-2 receptor decreased with reduced N-terminal peptide length, with Ki values ranging from 6.5 to 871 nM researchgate.net.
Receptor Activation and Intracellular Signaling Pathways
Upon binding to the GLP-2R, hGLP-2(1-33,M10Y) elicits intracellular signaling responses, primarily mediated through G protein activation and subsequent downstream pathways, as well as beta-arrestin recruitment.
G Protein-Coupled Signaling: Cyclic AMP (cAMP) Accumulation Induction
The GLP-2 receptor is a Gs-coupled receptor, meaning its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Research indicates that both M10Y-substituted peptides, including hGLP-2(1-33,M10Y), effectively induce cAMP production via the GLP-2 receptor, showing activity comparable to wild-type hGLP-2 nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.netnih.gov. These findings suggest that the M10Y modification does not significantly impair the peptide's ability to activate the canonical Gs-mediated signaling pathway, leading to cAMP accumulation.
Beta-Arrestin Recruitment and Receptor Internalization
Beyond G protein signaling, GLP-2R activation can also engage beta-arrestin pathways, which are often involved in receptor desensitization and internalization. Studies have specifically investigated the beta-arrestin recruitment profile of hGLP-2(1-33,M10Y). It was consistently observed that hGLP-2(1-33,M10Y) exhibits lower beta-arrestin recruitment compared to the native hGLP-2(1-33) nih.govotago.ac.nzresearchgate.netresearchgate.netresearchgate.netnih.gov. This reduced beta-arrestin engagement suggests a potentially biased signaling profile, where the peptide preferentially activates G protein signaling over beta-arrestin-mediated pathways. Such bias can influence receptor desensitization and internalization dynamics. Research into the GLP-2 receptor's mechanism of internalization indicates that while beta-arrestin recruitment can occur following agonist stimulation, it may not be strictly required for receptor desensitization or endocytosis of the GLP-2 receptor researchgate.net.
Downstream Signaling Cascade Activation Modulated by hGLP-2(1-33,M10Y)
Receptor Selectivity and Cross-Reactivity of hGLP-2(1-33,M10Y)
Understanding the receptor selectivity and cross-reactivity of peptide analogs is crucial for their development as research tools or therapeutic agents. Glucagon-like peptide-2 (GLP-2) exerts its biological effects through the specific binding and activation of the GLP-2 receptor (GLP-2R), a member of the Class B G protein-coupled receptor (GPCR) superfamily. The compound hGLP-2(1-33,M10Y) is a modified version of human GLP-2(1-33), featuring a substitution of methionine at position 10 with tyrosine. This modification was introduced to enable radiolabeling, creating a valuable tool for investigating GLP-2 receptor pharmacology. Evaluating its interaction profile with its cognate receptor and related family members is essential to define its specificity and potential for off-target interactions.
Specificity for Human GLP-2R
hGLP-2(1-33,M10Y) demonstrates significant specificity and high affinity for the human GLP-2 receptor (hGLP-2R). The introduction of the tyrosine residue at position 10, replacing methionine, allows for oxidative iodination, yielding radioligands such as [125I]-hGLP-2(1-33,M10Y). This radiolabeled compound has been characterized and found to bind the hGLP-2R with high affinity, exhibiting a dissociation constant (KD) of 59.3 nM nih.govotago.ac.nzresearchgate.netsemanticscholar.org. This affinity is comparable to that of other known GLP-2 receptor ligands and indicates a strong interaction with the target receptor.
Functional studies have shown that hGLP-2(1-33,M10Y) induces cyclic AMP (cAMP) production via the GLP-2 receptor, comparable to wild-type GLP-2(1-33) peptides nih.govotago.ac.nzsemanticscholar.org. While it functions as a full agonist, it has been noted to have lower arrestin recruitment compared to the endogenous hGLP-2(1-33) nih.govotago.ac.nzresearchgate.netsemanticscholar.org. This suggests a potential for a biased signaling profile, primarily engaging the G protein pathway. The high affinity and functional activity at the GLP-2 receptor establish hGLP-2(1-33,M10Y) as a valuable tool for receptor binding studies and characterization of GLP-2 receptor pharmacology.
Table 1: Binding Affinity of hGLP-2(1-33,M10Y) for the Human GLP-2 Receptor
| Compound | Target Receptor | Binding Affinity (KD) | Source(s) |
| [125I]-hGLP-2(1-33,M10Y) | hGLP-2R | 59.3 nM | nih.govotago.ac.nzresearchgate.netsemanticscholar.org |
Interactions with Related Class B G Protein-Coupled Receptors (GPCRs), including GLP-1 Receptor (GLP-1R) and Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR)
The selectivity of hGLP-2(1-33,M10Y) for the GLP-2 receptor was further assessed by examining its interactions with related Class B GPCRs, particularly the GLP-1 receptor (GLP-1R) and the Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR). Studies indicate that hGLP-2(1-33,M10Y) binds to the hGLP-1 receptor with low affinity, exhibiting an inhibition constant (Ki) of 130 nM nih.govotago.ac.nzresearchgate.netsemanticscholar.org. This finding suggests a degree of cross-reactivity, albeit with significantly lower affinity compared to its binding at the GLP-2 receptor.
Research into N-terminally truncated GLP-2 peptides, which are related to the development of radioligands like hGLP-2(1-33,M10Y), has revealed that these modifications can lead to a gradual loss of selectivity for the GLP-2 receptor, accompanied by increasing inhibition of the GLP-1 receptor nih.govresearchgate.netnih.gov. For example, some truncated GLP-2 variants showed up to 73% inhibition of the GLP-1 receptor at 1 μM nih.govresearchgate.netnih.gov. This highlights that while hGLP-2(1-33,M10Y) maintains a preference for the GLP-2 receptor, its interaction with the GLP-1 receptor is not entirely absent.
Specific quantitative data regarding the interaction of hGLP-2(1-33,M10Y) with the GIP receptor were not prominently detailed in the reviewed literature. However, GIPR was included in the panel of receptors tested for selectivity during the characterization of GLP-2 analogs, indicating its relevance in assessing the compound's specificity profile within the Class B GPCR family nih.govresearchgate.netnih.govpubcompare.ai. The available data primarily focus on the cross-reactivity with the GLP-1 receptor, underscoring the importance of this interaction for understanding the compound's pharmacological behavior.
Table 2: Cross-Reactivity of hGLP-2(1-33,M10Y) with Related Class B GPCRs
| Compound | Target Receptor | Binding Affinity (Ki) | Source(s) |
| [125I]-hGLP-2(1-33,M10Y) | hGLP-1R | 130 nM | nih.govotago.ac.nzresearchgate.netsemanticscholar.org |
| hGLP-2(1-33,M10Y) | hGIPR | Not specified | nih.govresearchgate.netnih.govpubcompare.ai |
Comparative Receptor Pharmacology of Hglp 2 1 33,m10y with Native Glp 2 and Other Analogues
Functional Comparison with Native hGLP-2(1-33)
hGLP-2(1-33,M10Y) has been characterized for its functional activity at the GLP-2 receptor. Studies indicate that the substitution of methionine at position 10 with tyrosine (M10Y) to enable radiolabeling does not significantly alter the peptide's ability to activate the GLP-2 receptor via cAMP production. Both the M10Y-substituted peptide and the wild-type hGLP-2(1-33) induce comparable levels of cAMP production, suggesting similar potency in this signaling pathway nih.govresearchgate.net. However, a difference has been noted in β-arrestin recruitment, where hGLP-2(1-33,M10Y) exhibits lower recruitment compared to native hGLP-2(1-33) nih.govresearchgate.net. This suggests potential subtle differences in downstream signaling or receptor desensitization pathways.
Table 1: Functional Comparison of hGLP-2(1-33,M10Y) with Native hGLP-2(1-33) at the GLP-2 Receptor
| Parameter | hGLP-2(1-33,M10Y) | Native hGLP-2(1-33) |
| cAMP Production | Comparable | Baseline |
| β-arrestin Recruitment | Lower | Higher |
| Receptor Binding Affinity (KD) (nM) | 59.3 | (Not specified in comparison) |
Pharmacological Characterization of the hGLP-2(3-33,M10Y) Metabolite
The peptide hGLP-2(3-33,M10Y) represents a truncated and modified form of GLP-2, which can be considered a metabolite or a synthetic analogue designed for specific research purposes. Its pharmacological profile at the GLP-2 receptor, including its antagonistic properties and binding kinetics, has been investigated.
The truncated peptide hGLP-2(3-33) is known to possess partial agonist and competitive antagonistic properties at the GLP-2 receptor researchgate.netmedchemexpress.comcreative-diagnostics.com. The M10Y modification in hGLP-2(3-33,M10Y) maintains these antagonistic characteristics nih.govotago.ac.nz. This metabolite is described as a weak partial agonist with antagonistic properties, indicating it can bind to the GLP-2 receptor but elicits a reduced or opposing response compared to a full agonist, and can also inhibit the activity of full agonists researchgate.netmedchemexpress.comcreative-diagnostics.com.
hGLP-2(3-33,M10Y) exhibits high affinity for the hGLP-2 receptor, with a reported KD value of 40.6 nM nih.govresearchgate.net. Compared to the full agonist hGLP-2(1-33,M10Y), the antagonistic peptide hGLP-2(3-33,M10Y) demonstrated higher Bmax and faster on and off rates for receptor binding nih.govresearchgate.net. These kinetic properties contribute to its distinct pharmacological profile.
Table 2: Pharmacological Properties of hGLP-2(3-33,M10Y) at the GLP-2 Receptor
| Parameter | hGLP-2(3-33,M10Y) |
| Receptor Binding Affinity (KD) (nM) | 40.6 |
| Receptor Activity | Weak Partial Agonist / Antagonist |
| Receptor Binding Kinetics | Higher Bmax, Faster on/off rates (vs. full agonist) |
Comparison with Other GLP-2 Analogues and Their Structure-Activity Relationships (SAR)
The SAR of GLP-2 analogues reveals how modifications to the peptide sequence influence its interaction with the GLP-2 receptor, affecting affinity, efficacy, and selectivity.
N-terminal truncations of GLP-2 generally lead to decreased affinity for the GLP-2 receptor, with Ki values ranging from 6.5 to 871 nM for peptides truncated at various lengths researchgate.netnih.gov. Concurrently, these truncations can lead to increased antagonism, with inhibitory potencies (IC50) observed in the range of 79 to 204 nM for truncations up to GLP-2(4-33) researchgate.netnih.gov. Furthermore, N-terminal modifications, particularly truncations, have been shown to reduce selectivity for the GLP-2 receptor over the GLP-1 receptor, with selectivity decreasing as the N-terminus is shortened researchgate.netnih.gov. Position 10, where methionine is present in native GLP-2, is noted as a site that can be modified, as the methionine residue is dispensable for GLP-2 function and can be replaced, for instance, with tyrosine to facilitate radiolabeling researchgate.net.
Various synthetic GLP-2 peptides have been developed to modulate GLP-2 receptor activity. Native GLP-2(1-33) functions as a full agonist nih.govresearchgate.net. In contrast, the naturally occurring metabolite GLP-2(3-33), formed by DPP-4 cleavage, acts as a weak partial agonist with competitive antagonistic properties researchgate.netmedchemexpress.comcreative-diagnostics.com. Analogues like hGLP-2(1-33,M10Y) retain agonist properties, albeit with potentially different downstream signaling (e.g., lower arrestin recruitment) nih.govresearchgate.net. Other synthetic analogues have been designed to be potent agonists with improved pharmacokinetic profiles, such as apraglutide, which exhibits low systemic clearance researchgate.netguidetomalariapharmacology.org. The exploration of N-terminal modifications has revealed that some can convert GLP-2 into antagonists, while others can enhance agonist properties researchgate.netnih.gov. The GLP-2 receptor exhibits differential responses to agonist conformational mobility compared to the GLP-1 receptor, offering avenues for developing analogues with distinct activity profiles, including dual agonists or agonists with antagonist properties at related receptors acs.org.
Table 3: Comparison of Agonist/Antagonist Properties of Selected GLP-2 Peptides
| Peptide Analogue | Primary Modification/Characteristic | GLP-2 Receptor Activity | Key Pharmacological Feature |
| Native hGLP-2(1-33) | Native sequence | Full Agonist | Baseline activity, rapid degradation |
| hGLP-2(1-33,M10Y) | M10Y substitution | Agonist | Comparable cAMP production, lower arrestin recruitment |
| hGLP-2(3-33,M10Y) | Truncation (3-33), M10Y substitution | Weak Partial Agonist/Antagonist | High affinity, antagonistic properties, faster kinetics |
| GLP-2(3-33) | Truncation (3-33) | Partial Agonist/Antagonist | Reduced binding affinity and potency compared to full agonist |
| Apraglutide | Multiple substitutions, C-terminal amidation | Full Agonist | Potent, selective, low systemic clearance |
| N-terminally Truncated GLP-2 | N-terminal deletions | Reduced affinity, increased antagonism | Decreased selectivity for GLP-2R over GLP-1R |
Compound List:
hGLP-2(1-33,M10Y)
Native hGLP-2(1-33)
hGLP-2(3-33,M10Y)
GLP-2(3-33)
Apraglutide
Glepaglutide
Teduglutide
Structural Biology and Molecular Modeling of Hglp 2 1 33,m10y Receptor Interactions
Cryo-Electron Microscopy (Cryo-EM) Studies of GLP-2R-Ligand Complexes
Recent advancements in cryogenic electron microscopy (cryo-EM) have been pivotal in revealing the high-resolution structures of Class B G protein-coupled receptors (GPCRs), including the GLP-2R. nih.govoup.com The cryo-EM structure of the human GLP-2R in a complex with its native ligand, GLP-2, and the Gs protein (PDB ID: 7D68) provides a detailed blueprint for understanding the molecular basis of ligand recognition and receptor activation. rcsb.orgnih.gov
The activation of Class B GPCRs, including GLP-2R, follows a multi-step model involving significant conformational changes. researchgate.net Upon agonist binding, the receptor transitions from an inactive to an active state, characterized by a large outward movement of the intracellular end of transmembrane helix 6 (TM6) and a kink in its structure. nih.govresearchgate.net This movement, along with shifts in other transmembrane helices, opens a cavity in the receptor's core, allowing it to accommodate and activate the Gαs subunit of the G protein. oup.comnih.gov The extracellular domain (ECD) of the receptor first captures the C-terminal portion of the peptide, which then allows the N-terminal part of the ligand to insert into the transmembrane domain, triggering these dynamic changes. monash.edu
Cryo-EM studies of the GLP-2R complex have delineated the specific roles of different regions of the GLP-2 peptide in receptor engagement and activation. rcsb.orgnih.gov
N-terminus: The N-terminal histidine (His1) of GLP-2 is critical for receptor activation. researchgate.netnih.gov It penetrates deeply into the transmembrane core, adopting a unique orientation that distinguishes it from the binding of related peptides like GLP-1 and glucagon to their respective receptors. nih.gov
Middle Region: This part of the peptide forms a stable alpha-helix and is essential for both recognition and activation. nih.govresearchgate.net It engages in extensive interactions with transmembrane helices 1 and 7 (TM1 and TM7). rcsb.orgnih.gov Alanine replacement studies have shown that substitutions at several positions within this region can diminish receptor binding. nih.gov
C-terminus: The C-terminal region of GLP-2 is primarily involved in the initial high-affinity binding to the receptor. researchgate.net It attaches closely to the extracellular loop 1 (ECL1) of the GLP-2R. rcsb.orgnih.gov
While Class B GPCRs share a common activation mechanism, the ligand-binding pockets possess unique features that ensure ligand specificity. nih.govnih.gov The GLP-2R binding pocket is wider and deeper than those found in Class A GPCRs. nih.govnih.gov
Compared to its closest relatives, like the GLP-1 receptor (GLP-1R), the GLP-2R has several distinguishing characteristics:
Extracellular Loop 1 (ECL1): The ECL1 of GLP-2R is significantly more protruded than in other Class B GPCRs, allowing it to form a specific cap over the C-terminus of the bound GLP-2 peptide. rcsb.orgnih.gov
Transmembrane Helix Conformations: To specifically accommodate GLP-2, the GLP-2R adjusts the conformations of the extracellular portions of TM1, TM5, and TM7. nih.gov
Ligand Engagement: The middle region of GLP-2 interacts more extensively with TM1 and TM7 compared to how GLP-1 interacts with its receptor, where engagement with ECL2 is more prominent. rcsb.org
Computational Approaches for Modeling hGLP-2(1-33,M10Y) Interactions with GLP-2R
Computational methods are powerful tools for investigating the dynamics of ligand-receptor interactions and guiding the design of new analogs.
Molecular Dynamics (MD) Simulations: MD simulations have been employed to study the conformational flexibility of the GLP-2 peptide itself. nih.govnih.gov These studies analyze structural changes by monitoring parameters like root mean square deviation (RMSD) and root mean square fluctuation (RMSF) to understand how the peptide's structure, particularly its alpha-helical content, behaves in different environments. mdpi.com Such simulations can also be applied to the full receptor-ligand complex to model the dynamic process of binding and activation. dtu.dk
Macromolecular Docking: Docking studies have been used to predict the binding mode of GLP-2 with the N-terminal extracellular domain of its receptor. researchgate.netnih.gov These models help in understanding the key molecular interactions that govern the initial recognition and binding of the ligand.
Computational Mutagenesis: In silico techniques like computational alanine scanning are used to predict the contribution of individual amino acid residues to the binding affinity. acs.org By calculating the change in binding free energy upon mutation, these methods can identify "hotspot" residues that are critical for the interaction, corroborating experimental findings and aiding in the design of peptides with improved properties. acs.org
Advanced Methodologies for Studying Hglp 2 1 33,m10y Pharmacology
Ex Vivo Tissue-Based Investigations
Ex vivo methods involve the analysis of tissues in an artificial environment outside the organism, allowing for detailed examination of receptor distribution and localization in a preserved tissue architecture.
Autoradiography is a powerful technique used to visualize the distribution of radiolabeled substances within tissues. By applying the radioligand [¹²⁵I]-hGLP-2(1-33,M10Y) to tissue sections, the precise location of GLP-2 receptors can be mapped. Studies in wildtype mice using this method have revealed strong and specific labeling in the gastrointestinal tract. mdpi.com This technique has been instrumental in identifying a high density of GLP-2 receptors on subepithelial myofibroblasts, providing key insights into the cellular targets of hGLP-2(1-33,M10Y). mdpi.com
Immunohistochemistry (IHC) uses antibodies to detect the presence and location of specific proteins in tissue sections. This method complements autoradiography by providing cellular-level resolution of receptor expression. IHC studies have confirmed the findings from autoradiography, localizing GLP-2R protein predominantly to subepithelial myofibroblasts in the small and large intestines of multiple species, including rats, mice, and humans. nih.govmdpi.com Double-labeling experiments have further shown that these GLP-2R-positive cells also produce smooth muscle actin and keratinocyte growth factor (KGF), suggesting a mechanism where GLP-2 acts on myofibroblasts to stimulate the release of growth factors that in turn act on epithelial cells. nih.gov Besides myofibroblasts, IHC has also identified GLP-2R expression in other cell types, including enteric neurons and enteroendocrine cells, although the cellular distribution can be controversial and may vary between species. nih.govglucagon.com
Radioligand Binding Assays using [¹²⁵I]-hGLP-2(1-33,M10Y)
Radioligand binding assays are quantitative techniques used to determine the affinity and kinetics of a ligand binding to its receptor. The development of [¹²⁵I]-hGLP-2(1-33,M10Y) has been pivotal for the detailed pharmacological characterization of the GLP-2R. mdpi.commdpi.com
These assays are typically performed using membranes prepared from cells engineered to express the hGLP-2R, such as HEK-293 cells. dntb.gov.ua
Competition Binding Assays: In these experiments, a constant concentration of [¹²⁵I]-hGLP-2(1-33,M10Y) is incubated with receptor-expressing membranes in the presence of increasing concentrations of an unlabeled competitor ligand (e.g., native hGLP-2 or hGLP-2(1-33,M10Y) itself). This allows for the determination of the competitor's inhibitory constant (Ki), which reflects its binding affinity.
Saturation Binding Assays: By incubating membranes with increasing concentrations of [¹²⁵I]-hGLP-2(1-33,M10Y), one can determine the equilibrium dissociation constant (KD), a measure of the radioligand's affinity for the receptor, and the maximum number of binding sites (Bmax).
Kinetic Assays: These assays measure the rate at which the radioligand associates with (on-rate) and dissociates from (off-rate) the receptor, providing further insight into the binding interaction.
Research using [¹²⁵I]-hGLP-2(1-33,M10Y) has demonstrated its high affinity for the hGLP-2 receptor, with a reported KD value of 59.3 nM. mdpi.com These assays are crucial for characterizing both agonist and antagonist properties of new GLP-2 analogs. mdpi.com
| Parameter | Description | Reported Value | Reference |
|---|---|---|---|
| KD (Dissociation Constant) | Concentration of radioligand at which 50% of receptors are occupied at equilibrium; indicates affinity. | 59.3 nM | mdpi.com |
| Receptor Target | The specific receptor the radioligand binds to. | Human GLP-2 Receptor | mdpi.com |
| Assay System | Cellular or membrane preparation used for the binding assay. | HEK-293 cells expressing hGLP-2R | dntb.gov.ua |
The pharmacological characterization of glucagon-like peptide-2 (GLP-2) analogs, such as hGLP-2(1-33,M10Y), relies on a suite of advanced in vitro methodologies. This specific analog, where the methionine at position 10 is substituted with tyrosine, was developed to facilitate oxidative iodination, creating a stable radioligand for detailed receptor studies. nih.govresearchgate.netnih.gov Functional assays are crucial for understanding how this modification impacts receptor activation and the subsequent cascade of intracellular signaling events. These assays provide quantitative data on G-protein coupling, arrestin-mediated pathways, receptor lifecycle, and downstream gene regulation.
Cyclic AMP (cAMP) Measurement Assays
The primary signaling pathway for the GLP-2 receptor (GLP-2R), a Class B G protein-coupled receptor (GPCR), is the activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP). mdpi.com Assays measuring intracellular cAMP levels are therefore fundamental for determining the agonistic activity of ligands like hGLP-2(1-33,M10Y).
In studies using COS-7 cells transiently expressing the human GLP-2R, the M10Y substitution was shown to have minimal impact on the peptide's ability to stimulate cAMP production. nih.gov Compared to the native hGLP-2(1-33), the hGLP-2(1-33,M10Y) variant demonstrated full receptor activation with only a minor decrease in potency. nih.gov Specifically, hGLP-2(1-33,M10Y) exhibited a 2.8-fold decrease in potency compared to the wildtype peptide but maintained a comparable maximum efficacy (Emax), confirming its status as a full agonist in this pathway. nih.gov These findings are typically gathered using assays like the HitHunter cAMP XS-assay after stimulating cells with increasing concentrations of the peptide. nih.gov
Table 1: cAMP Accumulation at the hGLP-2 Receptor
| Ligand | pEC50 (M) ± SEM | EC50 (nM) | Efficacy (Emax) ± SEM (%) |
|---|---|---|---|
| hGLP-2(1-33) | 9.8 ± 0.05 | 0.16 | 100 ± 2.5 |
| hGLP-2(1-33,M10Y) | 9.4 ± 0.07 | 0.44 | 96 ± 2.9 |
Beta-Arrestin Recruitment Assays
Beyond G-protein signaling, beta-arrestin (β-arrestin) recruitment is a key event that mediates receptor desensitization, internalization, and can initiate separate, G-protein-independent signaling cascades. Assays to measure the recruitment of β-arrestin 1 and 2 to the activated GLP-2R are therefore critical for understanding potential signaling bias of different agonists.
Research has revealed that the M10Y substitution in hGLP-2(1-33) more significantly affects β-arrestin recruitment than G-protein coupling. nih.gov While the native hGLP-2(1-33) strongly recruits both β-arrestin 1 and 2, hGLP-2(1-33,M10Y) acts as a partial agonist for this pathway, displaying both lower efficacy and decreased potency. nih.govresearchgate.net The potency for recruiting β-arrestin 1 was decreased by 2.2-fold, and for β-arrestin 2, it was decreased by 11.7-fold. nih.gov This demonstrates that the M10Y modification induces a signaling bias, favoring the Gαs-cAMP pathway over the β-arrestin pathway. nih.govnih.gov Such assays often use bioluminescence resonance energy transfer (BRET) or enzyme complementation techniques (e.g., PathHunter β-Arrestin assays) in cell lines like HEK293. researchgate.neteurofinsdiscovery.com
Table 2: β-Arrestin 1 & 2 Recruitment at the hGLP-2 Receptor
| Ligand | Pathway | pEC50 (M) ± SEM | EC50 (nM) | Efficacy (Emax) ± SEM (%) |
|---|---|---|---|---|
| hGLP-2(1-33) | β-Arrestin 1 | 8.5 ± 0.12 | 3.0 | 100 ± 5.0 |
| β-Arrestin 2 | 8.6 ± 0.12 | 2.5 | 100 ± 6.0 | |
| hGLP-2(1-33,M10Y) | β-Arrestin 1 | 8.2 ± 0.14 | 6.6 | 81 ± 6.0 |
| β-Arrestin 2 | 7.5 ± 0.13 | 29.4 | 68 ± 5.0 |
Receptor Internalization Studies
Agonist-induced receptor internalization is a crucial mechanism for regulating signal duration and intensity. Following ligand binding and activation, the GLP-2R can be endocytosed, a process that can be dependent or independent of β-arrestin. Studies on GLP-2 analogs have shown that modifications to the peptide sequence can alter the rate and extent of receptor internalization. researchgate.net For instance, certain biased variants of GLP-2, such as [F6A], [F6W], and [S7W], were found to induce less internalization of the GLP-2R compared to the native GLP-2 peptide. nih.govresearchgate.net Similarly, lipidation of the GLP-2 peptide at specific positions has also been shown to impair receptor internalization, which may contribute to protecting the receptor from desensitization. nih.gov While specific quantitative data on hGLP-2(1-33,M10Y)-induced internalization is not as detailed, the observed impairment in its ability to recruit β-arrestin suggests its internalization profile may differ from that of the native hormone. nih.govresearchgate.net
Gene Expression Analysis (e.g., IGFBP-4 mRNA levels)
The ultimate physiological effects of GLP-2R activation are mediated by changes in gene expression that promote intestinal growth and function. One of the key downstream targets in this pathway is the insulin-like growth factor (IGF) system. Activation of the GLP-2R signaling cascade leads to the transcriptional regulation of various genes, including IGF binding proteins (IGFBPs).
Studies have demonstrated that GLP-2 treatment significantly upregulates the expression of Insulin-like growth factor-binding protein 4 (IGFBP-4). In one study, GLP-2 administration led to a remarkable 518% increase in mucosal IGFBP-4 mRNA levels. medchemexpress.com In vitro experiments using fetal rat intestinal cultures (FRIC) further confirmed this effect, showing a 40.8% increase in IGFBP-4 mRNA expression after a two-hour incubation with GLP-2. medchemexpress.com Analyzing the mRNA levels of such target genes via quantitative real-time PCR (qRT-PCR) serves as a robust method to confirm the functional consequences of receptor activation by agonists like hGLP-2(1-33,M10Y). medchemexpress.comnih.gov
Table 3: Effect of GLP-2 on IGFBP-4 mRNA Expression
| Model System | Treatment | Outcome |
|---|---|---|
| In vivo (murine model) | GLP-2 | 518% increase in mucosal IGFBP-4 mRNA |
| In vitro (FRIC cultures) | GLP-2 (10⁻⁸ M) | 40.8% increase in IGFBP-4 mRNA |
Emerging Research Themes and Future Perspectives on Hglp 2 1 33,m10y
Further Elucidation of GLP-2R Desensitization and Resensitization Mechanisms
Desensitization and resensitization are critical regulatory processes that govern the duration and intensity of cellular responses to G protein-coupled receptor (GPCR) activation. Research involving hGLP-2(1-33,M10Y) contributes to understanding these mechanisms for the GLP-2R.
Characterization of Agonist-Induced Desensitization Profiles
Studies have established that the GLP-2R undergoes rapid, dose- and time-dependent homologous desensitization following agonist stimulation nih.govmolbiolcell.orgresearchgate.net. This process is characterized by a sustained decrease in the receptor's responsiveness, often accompanied by a reduction in cell surface receptor levels nih.govmolbiolcell.org. Importantly, the C-terminal domain of the GLP-2R, while potentially involved in sorting signals for trafficking, is not essential for agonist-induced desensitization itself nih.gov.
A key finding relevant to hGLP-2(1-33,M10Y) is its differential interaction with arrestin proteins compared to the native hGLP-2(1-33). Specifically, hGLP-2(1-33,M10Y) exhibits lower arrestin recruitment nih.govresearchgate.net. Arrestin proteins are central mediators of GPCR desensitization and internalization. Therefore, the reduced arrestin recruitment by hGLP-2(1-33,M10Y) suggests it may possess a modified desensitization profile, potentially leading to prolonged signaling or altered internalization dynamics compared to the wild-type peptide acs.orgnih.govresearchgate.netresearchgate.net.
Table 1: Comparative Receptor Interaction Profiles
| Peptide | Receptor Affinity (KD) | Arrestin Recruitment | Key Observation | Reference |
| hGLP-2(1-33) | Not specified | High | Native agonist | nih.govresearchgate.net |
| hGLP-2(1-33,M10Y) | ~59.3 nM | Lower | Enables radiolabeling; reduced arrestin recruitment compared to native hGLP-2 | nih.govresearchgate.net |
Investigation of Receptor Trafficking Pathways (e.g., Lipid Raft-Dependent Trafficking)
The GLP-2R is known to internalize via a pathway that is dependent on lipid rafts and cholesterol integrity, occurring independently of clathrin and dynamin nih.govmolbiolcell.orgnih.govresearchgate.net. Following agonist binding, the GLP-2R is rapidly internalized into endosomes, often transiently colocalizing with lipid raft markers like caveolin-1 (B1176169) nih.gov. The subsequent recycling of the receptor back to the cell surface is a complex process that can be influenced by endosomal acidification nih.gov. While internalization is a prerequisite for recovery from desensitization, the exact mechanisms governing resensitization are multifaceted and not solely dependent on receptor trafficking researchgate.net. The reduced arrestin recruitment observed with hGLP-2(1-33,M10Y) may also influence its internalization kinetics and subsequent trafficking pathways nih.govresearchgate.netacs.org. Understanding how this modified arrestin interaction affects the lipid raft-dependent trafficking of the GLP-2R is an active area of investigation.
Application of hGLP-2(1-33,M10Y) in Exploring GLP-2R Functional Selectivity
Functional selectivity, or biased agonism, describes the ability of a ligand to preferentially activate specific downstream signaling pathways of a receptor over others. The GLP-2R, like many GPCRs, can couple to multiple signaling cascades, including G protein (e.g., Gαs leading to cAMP production) and β-arrestin pathways glucagon.commdpi.com.
Table 2: Functional Signaling Profiles (Comparative)
| Peptide | Primary Signaling Pathway (e.g., cAMP) | β-Arrestin Recruitment | Functional Selectivity Implication | Reference |
| hGLP-2(1-33) | Potent agonist | High | Standard agonist profile | nih.govresearchgate.net |
| hGLP-2(1-33,M10Y) | Comparable to hGLP-2(1-33) | Lower | Suggests potential for biased agonism; dissociation of G protein and β-arrestin signaling pathways | nih.govresearchgate.net |
Development of Next-Generation Molecular Probes Based on hGLP-2(1-33,M10Y) for Advanced Receptor Pharmacology Studies
The modification of hGLP-2(1-33) to hGLP-2(1-33,M10Y) is a strategic step in developing advanced molecular probes for GLP-2R research. The introduction of tyrosine at position 10 facilitates site-specific radiolabeling, typically with iodine isotopes like [125I] nih.govguidetopharmacology.org. This yields radioligands such as [125I]-hGLP-2(1-33,M10Y), which are indispensable tools for:
Competition Binding Assays: Determining the affinity (KD) of various compounds for the GLP-2R nih.gov.
On- and Off-Rate Determination: Characterizing the kinetics of ligand binding to the receptor nih.gov.
Receptor Activation Studies: Assessing the ability of ligands to elicit downstream signaling, such as cAMP production nih.gov.
Autoradiography: Mapping the distribution and density of GLP-2R in tissues nih.gov.
Furthermore, the development of both radiolabeled agonist ([125I]-hGLP-2(1-33,M10Y)) and antagonist ([125I]-hGLP-2(3-33,M10Y)) forms, also derived from M10Y substitutions, provides a comprehensive toolkit for advanced receptor pharmacology. These probes enable detailed investigations into receptor occupancy, signaling bias, and the development of novel therapeutic agents targeting the GLP-2R system. The ongoing refinement of such molecular probes is essential for a deeper understanding of GLP-2R function in both physiological and pathological contexts.
Compound List:
hGLP-2(1-33,M10Y)
hGLP-2(1-33)
[125I]-hGLP-2(1-33,M10Y)
hGLP-2(3-33)
[125I]-hGLP-2(3-33,M10Y)
Q & A
Q. What is the rationale for substituting methionine with tyrosine at position 10 (M10Y) in hGLP-2(1-33)?
The M10Y substitution enables site-specific radioiodination (e.g., using I) for receptor binding and pharmacokinetic studies. Tyrosine provides a phenolic hydroxyl group for oxidative iodination, which is absent in methionine. This modification preserves the peptide’s agonistic activity at GLP-2 receptors (GLP-2R) while facilitating radiolabeling for competitive binding assays and autoradiography .
Q. How can researchers validate the receptor-specific activity of hGLP-2(1-33,M10Y)?
Methodological steps include:
- Competitive binding assays : Compare I-labeled hGLP-2(1-33,M10Y) displacement by unlabeled peptide to calculate binding affinity (K) .
- Functional assays : Measure cAMP production in GLP-2R-overexpressing cell lines to confirm agonism. Antagonist properties (e.g., of GLP-2(3-33,M10Y)) can be tested via inhibition of wild-type GLP-2-induced cAMP .
- Cross-reactivity checks : Evaluate low-affinity binding to related receptors (e.g., GLP-1R) using competitive assays .
Q. What experimental models are suitable for studying hGLP-2(1-33,M10Y) in intestinal physiology?
- In vitro : Primary intestinal epithelial cell cultures (e.g., porcine models) to assess proliferation (via cell counts, total protein content) and apoptosis (via caspase-3 activity) .
- In vivo : Rodent models (e.g., radiation-induced colitis in rats) to evaluate mucosal protection and stability. Endpoints include histopathology (villus height, crypt depth) and enzyme activity (alkaline phosphatase, LDH) .
Advanced Research Questions
Q. How do structural modifications like M10Y affect hGLP-2’s β-arrestin recruitment and receptor internalization?
Advanced methodologies:
- β-arrestin recruitment assays : Use bioluminescence resonance energy transfer (BRET) or confocal microscopy to compare M10Y variants with wild-type GLP-2. Evidence suggests M10Y reduces β-arrestin recruitment despite preserved cAMP activity, indicating biased agonism .
- Receptor trafficking studies : Track GLP-2R internalization via fluorescently tagged receptors in live cells .
Q. How can conflicting data on hGLP-2’s proliferative effects across species be resolved?
Contradictions (e.g., in porcine vs. murine models) may arise from:
- Species-specific DPP-IV activity : Measure enzymatic degradation rates in vitro and correlate with in vivo stability .
- Dose optimization : Conduct dose-response studies to identify effective concentrations (e.g., 1×10 mol/L in porcine cells) .
- Receptor density mapping : Use immunohistochemistry to compare GLP-2R expression across tissues .
Q. What strategies improve hGLP-2(1-33,M10Y) stability in longitudinal studies?
- PEGylation : Conjugate polyethylene glycol (PEG) via enzymatic transglutaminase reactions to reduce DPP-IV degradation. Evaluate stability via HPLC and in vivo half-life measurements .
- DPP-IV inhibitors : Co-administer sitagliptin or similar inhibitors in animal models to prolong peptide activity .
Q. How do pharmacokinetic parameters (e.g., half-life, clearance) differ between intravenous and subcutaneous administration of hGLP-2 analogs?
- Pharmacokinetic modeling : Use compartmental analysis after IV infusion (e.g., 0.8 pmol/kg/min) and SC bolus (e.g., 400 µg) in humans. Key parameters include elimination half-life (7.2 min for IV intact GLP-2) and metabolic clearance rate (MCR: 6.8 mL/kg/min) .
- HPLC validation : Confirm metabolite profiles (e.g., GLP-2(3-33)) in plasma samples .
Methodological Challenges & Data Interpretation
Q. How should researchers address low-affinity binding of hGLP-2(1-33,M10Y) to GLP-1R?
- Specificity controls : Include GLP-1R antagonists (e.g., exendin(9-39)) in binding assays to isolate GLP-2R-specific signals .
- Structural analysis : Use molecular docking simulations to identify residues responsible for cross-reactivity .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in hGLP-2 studies?
Q. How can in vitro-in vivo correlations (IVIVC) be strengthened for hGLP-2 analogs?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
